![molecular formula C22H26Cl2N4S B1229779 1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B1229779.png)
1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea is a member of indoles.
Scientific Research Applications
1. Urotensin-II Receptor Agonism
- Discovery of Nonpeptide Agonist : A compound closely related to the chemical , identified as AC-7954, has been discovered as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant in pharmacological research and could potentially lead to new drug developments (Croston et al., 2002).
2. Synthesis of Structurally Diverse Compounds
- Generation of Diverse Library : A ketonic Mannich base derived from 2-acetylthiophene, which shares structural similarities with the mentioned chemical, was used to create a diverse array of compounds. This process is crucial for expanding the chemical libraries used in drug discovery (Roman, 2013).
3. Development of Antimicrobial Agents
- Synthesis of Novel Thiazole Derivatives : Research into thiazole derivatives incorporating pyridine moiety has shown potential in developing new antimicrobial agents. These derivatives exhibit promising antibacterial and antifungal activities, highlighting the potential for therapeutic applications (Khidre & Radini, 2021).
4. Allosteric Modulation of Cannabinoid Receptors
- Optimization of Indole-2-carboxamides : Investigations into compounds structurally similar to the chemical have revealed their potential as allosteric modulators of cannabinoid receptors. This research is crucial for understanding and potentially manipulating cannabinoid signaling for therapeutic purposes (Khurana et al., 2014).
5. Catalytic Oxidation Applications
- Catalysis with Copper(I) Complexes : Copper(I) complexes containing acylthiourea ligands have been synthesized and characterized for their catalytic oxidation properties. This research demonstrates the potential utility of such complexes in chemical synthesis and industrial processes (Gunasekaran et al., 2017).
properties
Molecular Formula |
C22H26Cl2N4S |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea |
InChI |
InChI=1S/C22H26Cl2N4S/c1-28(2)11-5-10-25-22(29)27-14-18(16-9-8-15(23)12-20(16)24)19-13-26-21-7-4-3-6-17(19)21/h3-4,6-9,12-13,18,26H,5,10-11,14H2,1-2H3,(H2,25,27,29) |
InChI Key |
RYOMGTNXPFHHBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=S)NCC(C1=C(C=C(C=C1)Cl)Cl)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



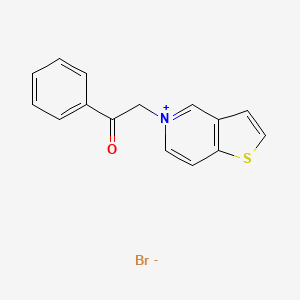

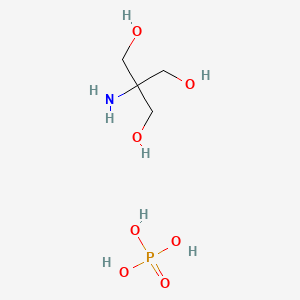
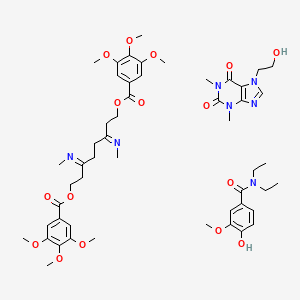
![[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1229706.png)
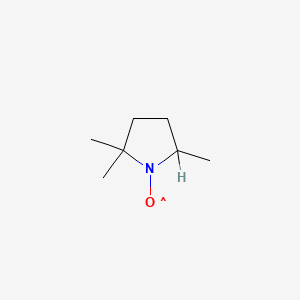
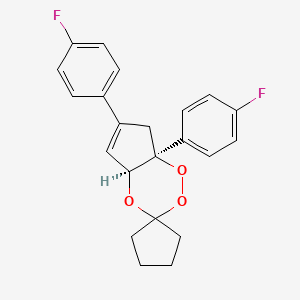
![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide](/img/structure/B1229711.png)
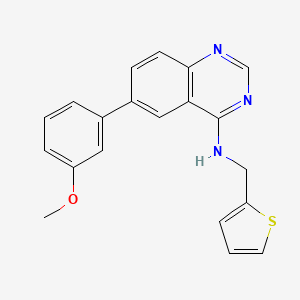
![9-(2-furyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1229713.png)
![10-hydroxy-10-[(2R,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B1229717.png)
![2-Ethoxy-3-pyridinecarboxylic acid [2-[2-methyl-5-(4-morpholinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1229719.png)
